2-(Benzyloxy)-4-fluoropyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
4-fluoro-2-phenylmethoxypyridine |
InChI |
InChI=1S/C12H10FNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
RHCFJCFZYPOSQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyloxy 4 Fluoropyridine and Analogous Pyridine Derivatives
Strategies for Introducing the Benzyloxy Moiety
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The subsequent departure of a leaving group, typically a halide, restores the aromaticity of the ring. chemistrysteps.comyoutube.com The presence of electron-withdrawing groups, or the intrinsic electron-deficient nature of the pyridine ring itself (with the nitrogen atom acting as an electron sink), facilitates this reaction pathway, particularly for substitutions at the 2- and 4-positions. libretexts.orgyoutube.com
In SNAr reactions involving 2,4-dihalogenated pyridines, the site of nucleophilic attack is a critical consideration. The regiochemical outcome is dictated by a combination of electronic and steric factors. Generally, the 4-position of the pyridine ring is more activated toward nucleophilic attack than the 2-position. This preference is attributed to the superior ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer complex when the attack occurs at the para position (C-4) compared to the ortho position (C-2).
However, this inherent selectivity can be influenced or even reversed by the nature of the substituents on the ring, the specific nucleophile used, and the identity of the leaving groups. wuxiapptec.comresearchgate.net For instance, in the context of 2,4-dichloropyrimidines, which serve as a useful analogue, the presence of an electron-donating group at the C-6 position can reverse the typical C-4 selectivity and direct the substitution to the C-2 position. wuxiapptec.com Conversely, an electron-withdrawing group at the C-5 position generally reinforces the selectivity for substitution at the C-4 position. nih.govacs.org While these trends are observed in pyrimidines, similar electronic principles apply to pyridine systems.
Table 1: Regioselectivity in SNAr Reactions of Dihalo-heteroaromatic Substrates
| Substrate | Nucleophile | Conditions | Major Product | Reference |
|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Secondary Amine | Standard | 4-Amino-2-chloropyrimidine | nih.gov |
| 2,4-Dichloropyrimidine (C-5 EWG) | Tertiary Amine | In situ N-dealkylation | 2-Amino-4-chloropyrimidine | nih.govacs.org |
| 2,4-Dichloropyrimidine (C-6 EDG) | Various | Standard | 2-Substituted-4-chloropyrimidine | wuxiapptec.com |
| 2,4-Dihalopyridine (X=Cl, Br) | Amines | Standard | 4-Amino-2-halopyridine | researchgate.net |
| 2-Fluoro-4-chloropyridine | Amines | Standard | 2-Amino-4-chloropyridine | researchgate.net |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group
Benzyl (B1604629) alcohol, typically deprotonated in situ with a strong base such as sodium hydride (NaH) to form the more potent sodium benzoxide nucleophile, is commonly used to introduce the benzyloxy moiety. prepchem.com The reaction involves the attack of the benzoxide anion on the electron-deficient carbon of the halopyridine. The use of aprotic polar solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or 1,2-dimethoxyethane facilitates the reaction by solvating the cation of the base and leaving the "naked" alkoxide free to act as a nucleophile. prepchem.comsci-hub.se
The synthesis of 2-benzyloxypyridine itself can be achieved by reacting 2-chloropyridine with benzyl alcohol in the presence of potassium hydroxide, demonstrating the viability of this nucleophilic system. semanticscholar.org Microwave heating has also been shown to accelerate these substitution reactions, significantly reducing reaction times. sci-hub.se
A distinctive feature of SNAr reactions is the "element effect," where the reactivity of the halogen leaving groups follows the order F > Cl > Br > I. nih.govnih.gov This trend is opposite to that observed in SN1 and SN2 reactions, where iodide is the best leaving group. chemistrysteps.comyoutube.com
In the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. nih.gov The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and susceptible to nucleophilic attack. Although the C-F bond is the strongest, its cleavage occurs after the rate-determining step. Therefore, the dominant factor is the activation of the carbon center toward attack, not the ease of bond breaking. nih.govnih.gov This principle makes fluoropyridines, such as the highly unstable 4-fluoropyridine (B1266222), particularly reactive substrates for SNAr processes. semanticscholar.orggoogle.com
Table 2: Relative Reactivity of Halogen Leaving Groups in SNAr
| Leaving Group | Electronegativity | C-X Bond Strength | Reactivity Order | Rationale |
|---|---|---|---|---|
| F | 3.98 | High | Highest | Strong inductive withdrawal makes the carbon highly electrophilic, accelerating the rate-determining nucleophilic attack. nih.gov |
| Cl | 3.16 | Medium | Intermediate | Less activating than fluorine but a common and practical choice for synthesis. imperial.ac.uk |
| Br | 2.96 | Medium-Low | Low | Weaker inductive effect compared to F and Cl leads to lower reactivity. nih.gov |
| I | 2.66 | Low | Lowest | Poorest activator for the rate-determining step, despite being the best leaving group in other substitution types. nih.gov |
Palladium-Catalyzed O-Arylation/Alkylation Approaches to Pyridyl Ethers
Modern synthetic chemistry offers powerful alternatives to classical SNAr, with palladium-catalyzed cross-coupling reactions being particularly prominent. These methods allow for the formation of C-O bonds under conditions that are often milder than those required for SNAr. The synthesis of pyridyl ethers can be achieved by coupling a hydroxypyridine (often existing in its pyridone tautomeric form) with a benzyl halide.
A notable challenge in the alkylation of hydroxypyridines is controlling the regioselectivity between N-alkylation and O-alkylation, due to the presence of the pyridone tautomer. youtube.com However, specific palladium-based catalytic systems have been developed to selectively promote O-alkylation. For instance, a palladium-catalyzed method for the regioselective O-alkylation of 2-pyridones has been reported, where the coordination between the palladium catalyst and the pyridine nitrogen is believed to play a crucial role in directing the selectivity. rsc.org These reactions typically employ a palladium precursor (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. This approach is valuable for synthesizing complex molecules where traditional SNAr conditions might be too harsh or lack the required selectivity. pitt.eduyorku.carsc.org
Other O-Functionalization Techniques for Pyridine Hydroxyls
Beyond palladium catalysis, other methods exist for the O-functionalization of hydroxypyridines. The direct alkylation of hydroxypyridines under Williamson ether synthesis conditions (base and an alkyl halide) often results in a mixture of N- and O-alkylated products, with the N-alkylated pyridone frequently being the major product. acs.org
However, selectivity can be influenced by the choice of base, solvent, and counter-ion. For example, using silver salts of pyridinols (e.g., silver(I) 4-fluoro-2-pyridone) can favor O-alkylation due to the "hard" nature of the silver cation preferentially associating with the "hard" nitrogen atom, leaving the "softer" oxygen atom more available for attack by the alkyl halide (Pearson's HSAB theory). Additionally, photochemical methods have been explored for the functionalization of pyridine rings. For instance, a strategy involving the photochemical valence isomerization of pyridine N-oxides has been developed to introduce hydroxyl groups at the C3 position, creating precursors that can be further functionalized. nih.govacs.org While not a direct method for introducing a benzyloxy group, it highlights the diverse tactics available for elaborating the pyridine scaffold.
Strategies for Introducing the Fluorine Atom onto the Pyridine Ring
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, and its introduction often requires specialized reagents and conditions. Several key methodologies have been developed for the fluorination of pyridine rings, each with its own set of advantages and limitations.
Electrophilic fluorination involves the reaction of an electron-rich pyridine derivative with a source of electrophilic fluorine ("F+"). This approach is particularly useful for the direct C-H fluorination of the pyridine ring. A variety of N-F reagents have been developed for this purpose, offering a range of reactivity and selectivity. These reagents are generally more stable and easier to handle than elemental fluorine.
Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). The reactivity of the pyridine substrate is paramount in electrophilic fluorination; electron-donating groups on the ring enhance its nucleophilicity and facilitate the reaction. For the synthesis of a 4-fluoropyridine derivative, the directing effects of existing substituents on the ring would need to favor fluorination at the C-4 position. For instance, direct fluorination of 2-(benzyloxy)pyridine would likely yield a mixture of isomers, with the regiochemical outcome dependent on the reaction conditions and the specific fluorinating agent used.
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Acronym | Structure | Key Features |
|---|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Crystalline solid, commercially available, moderate reactivity. |
Research has shown that the choice of solvent and additives can significantly influence the outcome of electrophilic fluorination reactions. For example, the fluorination of certain heterocyclic compounds can be optimized by tuning the acidity or basicity of the reaction medium.
Nucleophilic fluorination is a widely employed strategy that involves the displacement of a suitable leaving group on the pyridine ring by a fluoride anion. This method is particularly effective for pyridine rings activated by electron-withdrawing groups. Common leaving groups include halides (e.g., Cl, Br) and sulfonate esters.
A plausible synthetic route to 2-(benzyloxy)-4-fluoropyridine via nucleophilic fluorination could start from a di-substituted pyridine such as 2-chloro-4-nitropyridine or 2,4-dichloropyridine. The highly activated position (C-4) would be susceptible to nucleophilic substitution by a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The subsequent introduction of the benzyloxy group can be achieved by the reaction of the resulting 4-fluoropyridine derivative with benzyl alcohol in the presence of a base.
Alternatively, starting with 2,4-difluoropyridine (B1303125), a regioselective nucleophilic aromatic substitution (SNA) with sodium benzyloxide could potentially yield this compound. The C-2 position in 2,4-difluoropyridine is generally more activated towards nucleophilic attack than the C-4 position, which would favor the desired regioselectivity.
Table 2: Common Fluoride Sources for Nucleophilic Fluorination
| Fluoride Source | Formula | Properties | Typical Conditions |
|---|---|---|---|
| Potassium Fluoride | KF | Inexpensive, requires high temperatures and often a phase-transfer catalyst. | High-boiling aprotic solvents (DMF, DMSO), 150-250 °C. |
| Cesium Fluoride | CsF | More reactive than KF, allows for milder reaction conditions. | Aprotic solvents (DMF, MeCN), 80-150 °C. |
The Balz-Schiemann reaction is a classical method for the introduction of fluorine into an aromatic ring. nih.govwikipedia.org This two-step process involves the diazotization of a primary aromatic amine, in this case, an aminopyridine, with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt. nih.gov Subsequent thermal or photochemical decomposition of this salt yields the corresponding fluoropyridine. nih.gov
For the synthesis of this compound, this would necessitate a 2-(benzyloxy)-4-aminopyridine precursor. Diazotization of this precursor followed by the Balz-Schiemann reaction would introduce the fluorine atom at the 4-position. The stability of the intermediate pyridyldiazonium salt is a critical factor influencing the success and yield of the reaction. While this method is powerful, the handling of potentially explosive diazonium salts requires caution.
Modifications to the classical Balz-Schiemann reaction have been developed to improve safety and yields. These include in situ diazotization and decomposition, as well as the use of alternative fluoride sources like hexafluorophosphoric acid (HPF₆). wikipedia.org
An alternative to functionalizing a pre-existing pyridine ring is to construct the fluorinated pyridine ring from acyclic precursors already containing the fluorine atom. Various cyclization strategies can be employed to synthesize pyridines. For instance, a Hantzsch-type pyridine synthesis could potentially be adapted by using fluorine-containing building blocks. This would involve the condensation of a β-ketoester, an aldehyde, and a source of ammonia. If one of these components bears a fluorine atom at an appropriate position, a fluorinated dihydropyridine is formed, which can then be oxidized to the corresponding fluoropyridine.
While conceptually elegant, the availability of the required fluorinated starting materials can be a limiting factor for this approach. However, for certain substitution patterns, ring-forming reactions offer a convergent and efficient route to highly functionalized fluoropyridines.
Design and Execution of Convergent and Linear Synthetic Routes
The synthesis of a multi-substituted molecule like this compound can be approached through either a linear or a convergent strategy.
The choice between a linear and convergent approach depends on factors such as the availability of starting materials, the complexity of the target molecule, and the efficiency of the individual reactions.
Chemo- and Regioselective Considerations in Multi-Step Synthesis of Functionalized Pyridines
The synthesis of specifically substituted pyridines like this compound is often complicated by challenges of chemoselectivity and regioselectivity.
Chemoselectivity refers to the preferential reaction of one functional group in the presence of other, similar functional groups. For instance, during the fluorination or benzylation steps, other reactive sites in the molecule could potentially react. The use of protecting groups or the careful choice of reagents and reaction conditions is often necessary to achieve the desired chemoselectivity.
Regioselectivity is the control of the position of the incoming group on the pyridine ring. In electrophilic substitutions on a substituted pyridine, the directing effects of the existing substituents determine the position of the incoming electrophile. Similarly, in nucleophilic aromatic substitutions on di- or poly-substituted pyridines, the relative activation of different positions by electron-withdrawing groups dictates the site of nucleophilic attack. For the synthesis of this compound, achieving the correct 2,4-substitution pattern without the formation of other isomers is a key challenge that must be addressed through the strategic choice of starting materials and reaction sequence. For example, in the nucleophilic substitution of 2,4-difluoropyridine, the greater electrophilicity of the C-2 position typically directs the incoming nucleophile to that site.
Reactivity and Mechanistic Investigations of 2 Benzyloxy 4 Fluoropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactivity of the Pyridine (B92270) Ring
Reactivity Profile of the C4-Fluorine Position
The fluorine atom at the C4 position of the pyridine ring in 2-(benzyloxy)-4-fluoropyridine is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the pyridine nitrogen, which lowers the electron density of the ring and facilitates nucleophilic attack. The presence of the fluorine atom, being the most electronegative halogen, further enhances the electrophilicity of the carbon to which it is attached, making it a prime target for nucleophiles.
In a study involving 2-chloro-4-fluoropyridine (B1362352), computational analysis of the reaction with the anion of benzyl (B1604629) alcohol in DMSO revealed that nucleophilic attack is favored at the C4 position over the C2 position. rsc.org This preference is due to the greater activation of the C4 position by the ring nitrogen for SNAr reactions.
Influence of the 2-Benzyloxy Group on Pyridine Ring Reactivity and Selectivity
The 2-benzyloxy group exerts a significant influence on the reactivity and selectivity of the pyridine ring. While the primary activation for SNAr reactions comes from the ring nitrogen, the benzyloxy group can modulate this reactivity through both electronic and steric effects. Electronically, the oxygen atom of the benzyloxy group can donate electron density to the pyridine ring via resonance, which could potentially deactivate the ring towards nucleophilic attack to some extent. However, its presence is often considered in the context of directing substitution patterns.
Sterically, the bulky benzyloxy group at the C2 position can hinder the approach of nucleophiles to this position, thereby directing them towards the more accessible C4 and C6 positions. This steric hindrance plays a crucial role in the regioselectivity of substitution reactions. For instance, in 4-(benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine, the bulky benzyloxy group at C4 directs nucleophilic attack to the C2 position.
Comparative Studies of Reactivity with Other Halogenated Pyridine Systems
The reactivity of this compound can be contextualized by comparing it with other halogenated pyridine systems. Generally, in SNAr reactions of halopyridines, the reactivity of the halogen leaving group follows the order F > Cl > Br > I when the rate-determining step is the attack of the nucleophile. sci-hub.seacs.org This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. sci-hub.se
For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine. acs.orgresearchgate.net This highlights the enhanced reactivity imparted by the fluorine substituent. However, the relative reactivity can be influenced by the nature of the nucleophile. sci-hub.se With some nucleophiles, where the departure of the leaving group is the rate-determining step, the order of reactivity can be reversed (I > Br > Cl > F), as iodide is the best leaving group. sci-hub.se In comparison to 2-chloropyridines, which are more commonly used in SNAr reactions due to their commercial availability, 2-fluoropyridines often allow for reactions to occur under milder conditions. acs.org Studies on 4-halopyridines have also shown that their reactivity can be predictably tuned by substituents that affect the pKa of the pyridine ring. nih.gov
Scope and Limitations with Various Nucleophiles for Derivatization
The C4-fluorine of this compound can be displaced by a variety of nucleophiles, allowing for the synthesis of a diverse range of substituted pyridines. These nucleophiles include:
Oxygen nucleophiles: Alcohols and phenols can be used to form the corresponding ether derivatives. sci-hub.se For example, benzyl alcohol has been used in competition experiments to assess the relative reactivity of various (hetero)aryl halides. rsc.org
Nitrogen nucleophiles: Amines, amides, and N-heterocycles are effective nucleophiles for the synthesis of aminated pyridines. acs.org
Sulfur nucleophiles: Thiols can be employed to introduce thioether functionalities. acs.org
Carbon nucleophiles: While less common for unactivated systems, certain stabilized carbanions can participate in SNAr reactions. sci-hub.se
The scope of the reaction is broad, and the mild conditions often required for the substitution of fluorine make it compatible with a range of functional groups. acs.orgacs.org However, limitations can arise. Highly basic or reactive nucleophiles may lead to side reactions, such as the cleavage of the benzyloxy group. Furthermore, steric hindrance from both the benzyloxy group and the nucleophile can affect the reaction rate and yield.
Reactions Involving the Benzyloxy Moiety
Selective Cleavage of the Benzyloxy Protecting Group (e.g., Hydrogenolysis, Lewis Acid-Mediated Deprotection)
The benzyloxy group in this compound serves as a protecting group for the 2-pyridone tautomer and can be selectively removed when desired.
Hydrogenolysis: This is a common and mild method for the deprotection of benzyl ethers. ambeed.comorganic-chemistry.org The reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. ambeed.com This method is often preferred due to its high efficiency and the clean nature of the reaction, which produces toluene (B28343) as a byproduct. organic-chemistry.org Hydrogenolysis is generally compatible with a variety of functional groups, although care must be taken if other reducible groups are present in the molecule. ambeed.com
Lewis Acid-Mediated Deprotection: Lewis acids can also be employed for the cleavage of benzyl ethers. acsgcipr.org This method involves the coordination of the Lewis acid to the ether oxygen, which facilitates the cleavage of the carbon-oxygen bond. acsgcipr.org A variety of Lewis acids can be used, such as aluminum trichloride (B1173362) (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and zinc bromide (ZnBr₂). acsgcipr.orgrsc.org The choice of Lewis acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-sensitive groups. acsgcipr.org For instance, triflic acid has been used for the debenzylation of certain 1,3-diazaoxindole derivatives. bme.hu It is important to note that many Lewis acids can generate protic acids in the presence of water, which may be the active catalyst in the deprotection. acsgcipr.org
Below is a table summarizing common deprotection methods for the benzyloxy group:
Oxidative Transformations of the Benzylic Position
The benzylic C-H bonds in compounds like this compound are susceptible to oxidation. This transformation is a valuable tool in organic synthesis for converting relatively unreactive C-H bonds into more functional groups, such as carbonyls or hydroxyls. The introduction of a fluorine atom to the pyridine ring can influence the reactivity of the benzylic position by altering the electronic properties of the entire molecule. conicet.gov.ar
Methods for the fluorination of benzylic carbon atoms have been a subject of intense research due to the beneficial properties that benzyl fluorides can impart in drug discovery and development. conicet.gov.ar While direct research on the oxidative transformation of this compound's benzylic position is not extensively documented in the provided results, general principles of benzylic oxidation can be applied. Reagents like potassium persulfate catalyzed by silver have been used for the alkoxylation of benzylic C(sp³)–H bonds. researchgate.net Another common oxidant for this type of transformation is 2-Iodoxybenzoic acid (IBX), which is known for its tolerance of various functional groups. pageplace.de The oxidation of the benzylic methylene (B1212753) group in this compound would likely yield 2-(benzoyl)-4-fluoropyridine or, under milder, controlled conditions, the corresponding alcohol. The electron-withdrawing nature of the 4-fluoropyridine (B1266222) ring may impact the reaction conditions required for such an oxidation.
Cross-Coupling Reactions for Further Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions offer a pathway to introduce a wide variety of substituents onto the pyridine ring, significantly increasing its molecular complexity.
Suzuki-Miyaura Cross-Coupling and its Potential for Aryl-Pyridyl Bond Formation
The Suzuki-Miyaura cross-coupling (SMC) is a widely used reaction for the formation of C(sp²)–C(sp²) bonds, which are prevalent in pharmaceuticals, agrochemicals, and organic materials. nih.gov This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. wwjmrd.com
For this compound, the fluorine atom at the C4 position can potentially act as a leaving group in a Suzuki-Miyaura coupling, allowing for the formation of a new aryl-pyridyl bond at this position. The efficiency of such a reaction depends on several factors, including the choice of catalyst, base, and solvent. wwjmrd.comnih.gov Palladium catalysts with specific phosphine (B1218219) ligands, such as Pd(dppf)Cl₂, are often effective. nih.govclaremont.edu The reaction is generally tolerant of various functional groups, making it a versatile tool for the late-stage functionalization of complex molecules. wwjmrd.comresearchgate.net
While the direct Suzuki-Miyaura coupling of this compound is not explicitly detailed in the search results, the general applicability of this reaction to fluorinated pyridines suggests its feasibility. nih.govclaremont.edu The reaction would provide a direct route to 4-aryl-2-(benzyloxy)pyridines, which are valuable scaffolds in medicinal chemistry.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridyl Derivatives
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 | nih.govclaremont.edu |
| Pd₂(dba)₃ | Phosphite or Phosphine Oxide | KF | Dioxane | Room Temp - 100 | Good to Excellent | nih.gov |
| Pd(OAc)₂ | None (ligandless) | K₃PO₄ | 1,4-Dioxane | 80 | Not specified | researchgate.net |
This table presents general conditions and may need optimization for the specific substrate.
Exploration of Other Transition Metal-Catalyzed Coupling Reactions (e.g., Negishi, Stille, Sonogashira)
Beyond the Suzuki-Miyaura reaction, other cross-coupling methods can be envisioned for the functionalization of this compound.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide or triflate, typically catalyzed by a nickel or palladium complex. organic-chemistry.org It is a powerful tool for forming carbon-carbon bonds and has been used to synthesize fluorinated 2-benzylpyridine (B1664053) analogs. researchgate.net The Negishi reaction is known for its high functional group tolerance. organic-chemistry.org For this compound, a Negishi coupling could be employed to introduce alkyl or aryl groups at the 4-position. researchgate.netscielo.org.za
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate using a palladium catalyst. scielo.org.za While effective, the toxicity of organotin reagents has led to a preference for other methods like Suzuki and Negishi couplings in many applications.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.org It is a highly reliable method for synthesizing arylalkynes. wikipedia.org If this compound were converted to a halide (e.g., 4-iodo or 4-bromopyridine (B75155) derivative), a Sonogashira coupling could introduce an alkynyl group at the 4-position. wikipedia.org
Computational Chemistry and Theoretical Studies
Computational chemistry provides invaluable insights into the electronic structure, reactivity, and reaction mechanisms of molecules, complementing experimental findings.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be used to determine the electronic properties of this compound. epstem.net These calculations can provide information about:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For instance, the LUMO of a related compound, 2,4-dichloropyridine, plays a key role in its susceptibility to nucleophilic attack. researchgate.net
Electron Density and Atomic Charges: These calculations reveal the distribution of electrons within the molecule, highlighting electron-rich and electron-deficient sites. This information helps predict where electrophilic or nucleophilic attacks are most likely to occur. epstem.net
Reactivity Descriptors: Fukui functions can be calculated to quantify the local reactivity at different atomic sites within the molecule, predicting susceptibility to nucleophilic, electrophilic, or radical attack. nih.gov
For this compound, these calculations would likely show that the pyridine ring is electron-deficient, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The fluorine atom at C4 would further enhance the electrophilicity at this position.
Table 2: Common Quantum Chemical Methods and Their Applications
| Method | Basis Set | Properties Calculated | Reference |
|---|---|---|---|
| DFT (B3LYP) | 6-31G(d,p) | Structural parameters, HOMO/LUMO energies, vibrational frequencies, thermodynamic properties, atomic charges | epstem.net |
| Semiempirical Methods | Not specified | Fukui functions for large systems | nih.gov |
| High-level composite methods (e.g., Gaussian-n) | Various | Accurate thermodynamic quantities | wikipedia.org |
Modeling of Reaction Pathways and Transition States (e.g., SNAr reaction coordinates)
Computational modeling can be used to investigate the mechanisms of reactions involving this compound. A particularly relevant reaction is Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at the C4 position is a good leaving group, making this position susceptible to nucleophilic attack.
The SNAr mechanism can proceed through two main pathways: frontiersin.orgnih.gov
Stepwise (Meisenheimer complex) mechanism: This involves the initial attack of the nucleophile to form a stable intermediate called a Meisenheimer complex, followed by the departure of the leaving group. frontiersin.orgnih.gov
Concerted mechanism: In this pathway, the bond to the nucleophile is formed at the same time as the bond to the leaving group is broken, proceeding through a single transition state. frontiersin.orgnih.gov
Recent studies have shown that many SNAr reactions, previously assumed to be stepwise, may in fact be concerted. researchgate.netfrontiersin.orgnih.gov Computational modeling can help distinguish between these pathways by calculating the energies of the reactants, intermediates, transition states, and products along the reaction coordinate. frontiersin.org For the SNAr reaction of this compound, theoretical calculations could elucidate the preferred mechanism and the factors that influence it, such as the nature of the nucleophile and the solvent. frontiersin.orgnih.gov
Prediction of Chemo-, Regio-, and Stereoselectivity in Complex Transformations
The prediction of selectivity in chemical reactions involving this compound is crucial for its application in the synthesis of complex molecules. The presence of multiple reactive sites—specifically the C4-fluorine and the C2-benzyloxy group on an electron-deficient pyridine ring—necessitates a careful analysis of electronic and steric factors, as well as the nature of the reacting species.
Chemo- and Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for halopyridines. The pyridine nitrogen atom acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions. In this compound, both of these positions are substituted.
The fluorine atom at the C4 position is an excellent leaving group and strongly activates the ring for SNAr due to its high electronegativity. wuxibiology.comnih.gov The benzyloxy group at the C2 position is an ether, which is generally a poorer leaving group than fluoride. Consequently, in competitive SNAr reactions, substitution is overwhelmingly predicted to occur at the C4 position, displacing the fluoride. Studies on analogous 2-chloro-4-fluoropyridine have shown through computational analysis that the pathway for SNAr at the C4 position is the major reactive site compared to the C2 position. rsc.org The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this context. nih.govresearchgate.net
The regioselectivity can also be influenced by the "Hard and Soft Acids and Bases" (HSAB) principle. The C4 position, being para to the ring nitrogen, is generally favored by a wide range of nucleophiles. However, the nature of the nucleophile can play a decisive role. While not specific to this exact molecule, studies on other halogenated pyridines suggest that hard nucleophiles (e.g., those with oxygen or nitrogen centers) and soft nucleophiles (e.g., those with sulfur centers) can exhibit different regioselectivities.
Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in predicting this selectivity. wuxibiology.com Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can reveal the most electrophilic sites. For fluoropyridines, the LUMO is typically localized on the pyridine ring with significant contributions from the carbon atoms bonded to electron-withdrawing halogens, making them susceptible to nucleophilic attack. wuxibiology.com For substituted fluoropyridines, a strong correlation has been found between the activation energy of the SNAr reaction and the energy of the relevant LUMO or LUMO+1 orbital centered on the carbon-fluorine bond. wuxibiology.com
The following table summarizes the predicted regioselectivity for nucleophilic attack based on these principles.
| Factor | Influence on this compound | Predicted Outcome |
|---|---|---|
| Leaving Group Ability | Fluoride (F⁻) is a much better leaving group in SNAr than the benzyloxy group (BnO⁻). | Selective substitution at C4. |
| Electronic Activation | Both C2 and C4 positions are electronically activated by the ring nitrogen. The highly electronegative fluorine at C4 provides strong activation at that site. | Preferential nucleophilic attack at C4. |
| HSAB Principle | The C4 position is generally the kinetically favored site for attack in polyhalopyridines. researchgate.net | Attack at C4 by a broad range of nucleophiles. |
| Steric Hindrance | The benzyloxy group at C2 presents more steric bulk than the fluorine atom at C4, potentially hindering attack at the C2 position. | Reinforces selectivity for attack at C4. |
Stereoselectivity
There is limited direct research in the available literature concerning the stereoselectivity of reactions involving this compound leading to the formation of new chiral centers. However, general principles of stereoselective synthesis can be applied. If a transformation involving this compound, for instance, the addition of a Grignard reagent to the pyridine ring, were to create a chiral center, the stereochemical outcome would be influenced by the existing substituents. acs.orgacs.org In such cases, the bulky benzyloxy group at the C2 position would likely direct the incoming group to the opposite face of the ring to minimize steric clash, potentially leading to high diastereoselectivity. Catalytic asymmetric methods could also be employed to control the stereochemistry of products derived from this compound. mdpi.com
Advanced Analytical and Spectroscopic Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of magnetically active nuclei. For 2-(Benzyloxy)-4-fluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, provides a complete picture of its molecular architecture.
¹H NMR for Proton Environment Analysis and Spin-Spin Coupling
Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment, and spin-spin coupling patterns reveal the connectivity between adjacent protons.
The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the protons of the pyridine (B92270) ring and the benzyloxy group. The protons on the phenyl ring of the benzyloxy group usually appear as a multiplet in the aromatic region, around δ 7.3-7.5 ppm. The benzylic methylene (B1212753) protons (-OCH₂-) are characteristically observed as a singlet at approximately δ 5.4-5.5 ppm.
The protons on the 4-fluoropyridine (B1266222) ring show characteristic splitting patterns due to both proton-proton and proton-fluorine couplings. For instance, in related fluoropyridine structures, the proton at position 6 (H-6) might appear as a doublet, while the protons at positions 3 (H-3) and 5 (H-5) would show more complex splitting due to coupling with each other and with the fluorine atom. The analysis of these coupling constants (J values) is crucial for the unambiguous assignment of each proton. For example, typical coupling constants for 2-fluoropyridine (B1216828) include J(H,H) values around 5-8 Hz and J(H,F) values that can vary. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenyl-H | ~7.3 - 7.5 | Multiplet |
| Benzylic CH₂ | ~5.4 - 5.5 | Singlet |
| Pyridine H-6 | ~8.1 - 8.3 | Doublet |
| Pyridine H-5 | ~6.8 - 7.0 | Doublet of doublets |
| Pyridine H-3 | ~6.6 - 6.8 | Doublet of doublets |
Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions. msu.edupressbooks.pub
¹³C NMR for Carbon Skeleton Elucidation and Substituent Effects
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms or functional groups.
In the ¹³C NMR spectrum of this compound, the carbon atoms of the pyridine ring exhibit distinct resonances. The carbon atom bonded to the fluorine (C-4) will show a large C-F coupling constant, a characteristic feature in the ¹³C NMR of fluorinated compounds. The carbon attached to the benzyloxy group (C-2) will also be significantly shifted downfield due to the electronegative oxygen atom. The carbons of the benzyl (B1604629) group will appear in the aromatic and aliphatic regions of the spectrum. The effect of substituents on the chemical shifts can be significant, with electronegative groups generally causing a downfield shift (to a higher ppm value) for the directly attached carbon (α-effect) and the adjacent carbon (β-effect). organicchemistrydata.orgolemiss.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Features |
| Pyridine C-2 | ~163 - 165 | Attached to electronegative oxygen |
| Pyridine C-4 | ~168 - 172 (d) | Large C-F coupling |
| Pyridine C-6 | ~150 - 152 | |
| Pyridine C-3 | ~105 - 107 (d) | C-F coupling |
| Pyridine C-5 | ~108 - 110 (d) | C-F coupling |
| Benzylic CH₂ | ~68 - 70 | |
| Phenyl C (ipso) | ~136 - 138 | |
| Phenyl C (o, m, p) | ~127 - 129 |
Note: Predicted values are based on typical chemical shift ranges and substituent effects. 'd' indicates a doublet due to C-F coupling. msu.edu
¹⁹F NMR for Fluorine Environment and Quantitative Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. nih.gov Since there is only one fluorine atom in this compound, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. For similar fluoropyridine compounds, the ¹⁹F chemical shift can be in the range of -60 to -75 ppm relative to a standard like CFCl₃. rsc.org
Furthermore, ¹⁹F NMR can be a powerful tool for quantitative analysis (qNMR). acgpubs.orgdiva-portal.org By using an internal standard containing fluorine, the purity of the this compound sample can be accurately determined. oup.comnih.gov This method is often advantageous due to the high sensitivity of the ¹⁹F nucleus and the typically uncongested nature of ¹⁹F NMR spectra. nih.gov
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows correlations between protons that are coupled to each other. In the COSY spectrum of this compound, cross-peaks would be observed between the coupled protons on the pyridine ring (e.g., between H-3 and H-5, and H-5 and H-6), confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, a correlation between the benzylic protons and the C-2 of the pyridine ring would confirm the benzyloxy linkage.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key diagnostic peaks would include:
C-O-C stretching: The ether linkage of the benzyloxy group will show strong absorptions in the region of 1250-1000 cm⁻¹.
Aromatic C=C and C=N stretching: The pyridine and benzene (B151609) rings will exhibit several bands in the 1600-1450 cm⁻¹ region.
C-F stretching: The carbon-fluorine bond will have a characteristic strong absorption, typically in the range of 1100-1000 cm⁻¹.
Aromatic C-H stretching: These vibrations are usually observed above 3000 cm⁻¹.
Aliphatic C-H stretching: The benzylic CH₂ group will show stretching vibrations just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | < 3000 | Medium-Weak |
| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium-Strong |
| C-O-C Ether Stretch | 1250 - 1000 | Strong |
| C-F Stretch | 1100 - 1000 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-TOF, LCMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. Techniques like Electrospray Ionization-Time of Flight (ESI-TOF) and Liquid Chromatography-Mass Spectrometry (LCMS) are commonly employed.
For this compound (C₁₂H₁₀FNO), the expected exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the molecular formula. rsc.org The ESI-TOF technique is particularly suited for this, providing highly accurate mass measurements. acs.org
The mass spectrum will show a prominent peak for the molecular ion [M+H]⁺ in positive ion mode. The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a benzyl cation (m/z 91) and a 4-fluoropyridin-2-olate fragment, or the loss of the entire benzyloxy group. Analysis of these fragments helps to piece together the molecular structure. LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of the compound within a mixture and confirming its retention time and mass simultaneously.
X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Structure Determination
While a publicly available crystal structure for this compound is not prevalent in the reviewed literature, analysis of analogous compounds allows for an informed projection of its structural parameters. The technique would confirm the planar geometry of the pyridine ring and the benzyl group, and determine the torsion angles that define the orientation of the benzyloxy substituent relative to the pyridine core. The resulting data would be critical for understanding intermolecular interactions, such as π-stacking or hydrogen bonding, that dictate the crystal packing. tugraz.at Refinement of the crystal structure data would yield a low R-factor, indicating a high degree of precision in the final structural model.
Table 1: Projected Crystallographic Data for this compound This table is illustrative, based on typical values for related structures, as a specific crystal structure for the title compound was not found in the searched literature.
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P-1 |
| Unit Cell Dimensions | Would provide a, b, c (Å) and α, β, γ (°) |
| C-F Bond Length | ~1.35 Å |
| C-O-C Bond Angle | ~118-120° |
| Pyridine Ring | Planar geometry with expected C-N and C-C bond lengths |
| Conformation | Torsion angle between the pyridine and benzyl rings |
Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring
Chromatographic methods are indispensable for the analysis of this compound, enabling its separation from impurities, assessment of its purity, and real-time monitoring of its synthesis. itwreagents.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) and its higher-resolution variant, Ultra-High-Performance Liquid Chromatography (UPLC), are primary techniques for assessing the purity and quantifying the amount of this compound. bldpharm.com These methods are noted for their high sensitivity and resolving power. rsc.org Reversed-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, is commonly employed. rsc.orgnih.gov
In a typical analysis, a solution of the compound is injected into the system. The components of the mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. rsc.org For this compound, a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is effective. rsc.org A diode-array detector (DAD) or a UV/Vis detector is used to monitor the eluent, allowing for the quantification of the compound based on its UV absorbance at a specific wavelength. nih.gov The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. rsc.org
Table 2: Illustrative HPLC/UPLC Method Parameters for Analysis of this compound Based on methods for related compounds. rsc.orgnih.gov
| Parameter | Typical Conditions |
| System | UPLC or HPLC |
| Column | Reversed-phase, e.g., ACQUITY UPLC® BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | e.g., 5% to 95% B over several minutes |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV/DAD at ~254 nm or ~270 nm |
| Injection Volume | 1 - 5 µL |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions, such as the synthesis of this compound. itwreagents.commerckmillipore.com It allows a chemist to quickly determine if the starting materials have been consumed and if the desired product has formed. itwreagents.com
For instance, in a nucleophilic aromatic substitution (SNAr) reaction to synthesize this compound from 2,4-difluoropyridine (B1303125) and benzyl alcohol, small aliquots of the reaction mixture can be spotted onto a TLC plate at various time intervals. acs.org The plate, typically coated with silica (B1680970) gel, is then placed in a developing chamber containing an appropriate solvent system (mobile phase), such as a mixture of hexane (B92381) and ethyl acetate. nih.gov As the solvent moves up the plate via capillary action, the components of the mixture separate based on their polarity. The less polar compounds travel further up the plate (higher Retardation factor, Rf), while more polar compounds remain closer to the baseline. nih.gov The spots can be visualized under UV light or by using a chemical stain. epfl.ch The progress of the reaction is tracked by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. itwreagents.com
Table 3: Hypothetical TLC Monitoring of this compound Synthesis
| Compound | Polarity | Expected Rf Value (e.g., in 4:1 Hexane:EtOAc) | Observation on TLC Plate |
| 2,4-Difluoropyridine | More Polar | ~0.4 | Spot diminishes over time |
| This compound | Less Polar | ~0.6 | Spot appears and intensifies over time |
Strategic Applications in Academic Organic Synthesis and Building Block Chemistry
Role as a Key Synthetic Building Block for Polyfunctionalized Pyridine (B92270) Derivatives
2-(Benzyloxy)-4-fluoropyridine is a highly valued starting material for the creation of polyfunctionalized pyridine derivatives. rasayanjournal.co.in The pyridine ring is a common motif in pharmaceuticals and agrochemicals, and the ability to introduce multiple functional groups with precision is of significant interest. mountainscholar.org The fluorine atom at the 4-position and the benzyloxy group at the 2-position of the pyridine ring provide distinct reactive sites that can be selectively manipulated. rsc.org
The fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of substituents at the 4-position. acs.orgresearchgate.net The benzyloxy group, on the other hand, can be cleaved under various conditions to reveal a hydroxyl group, which can then be further functionalized. researchgate.net This sequential and selective functionalization strategy enables the synthesis of a diverse range of polysubstituted pyridines that would be challenging to prepare using other methods. nih.govcore.ac.uk
A variety of synthetic strategies have been developed to construct polysubstituted pyridines, including multi-component condensation reactions and stepwise installation of substituents onto the aromatic core. nih.gov The controlled, stepwise approach is often favored in discovery research for its modularity. nih.gov
Intermediate in the Construction of Complex Heterocyclic Scaffolds
The reactivity of this compound makes it a valuable intermediate in the construction of more complex heterocyclic scaffolds. Annulation reactions, where a new ring is fused onto the existing pyridine framework, are a powerful tool for building molecular complexity. nih.govsnnu.edu.cn For instance, the pyridine nitrogen can participate in cycloaddition reactions after quaternization, leading to the formation of intricate polycyclic systems with multiple stereocenters. acs.org
The strategic placement of the fluorine and benzyloxy groups on the pyridine ring can direct the regioselectivity of these annulation reactions, providing access to specific isomers of the resulting heterocyclic scaffolds. These scaffolds are often found at the core of biologically active molecules and are of great interest in drug discovery. whiterose.ac.uk
Development of Novel Synthetic Routes to Related Functionalized Pyridines
The utility of this compound has spurred the development of new synthetic methodologies for accessing other functionalized pyridine derivatives. For example, the selective C-H fluorination of pyridines offers a direct route to fluorinated pyridines, which can then undergo nucleophilic aromatic substitution to introduce various functional groups. acs.orgnih.gov The development of such methods expands the toolbox of synthetic chemists and provides more efficient pathways to valuable pyridine-based compounds. researchgate.netijpsonline.com
Research has also focused on the selective halogenation of pyridines at the 4-position, a long-standing challenge in organic chemistry. mountainscholar.org New strategies involving heterocyclic phosphonium (B103445) salts have been developed to achieve this transformation with high regioselectivity. mountainscholar.org These advancements, often inspired by the reactivity of compounds like this compound, contribute to the broader field of heterocyclic chemistry.
Utility in Fragment-Based Synthesis and Chemical Probe Generation
In the realm of drug discovery, fragment-based approaches have gained significant traction. nih.govlifechemicals.com This strategy involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and linked together to create more potent lead compounds. lifechemicals.com Due to its substitutable fluorine and benzyloxy groups, this compound and its derivatives can serve as valuable fragments or as scaffolds for growing, merging, or linking fragments. lifechemicals.com
Furthermore, the principles of selective functionalization inherent in the chemistry of this compound are applied to the generation of chemical probes. nih.govqub.ac.uk These probes are essential tools for studying biological processes, and often feature a reporter group (like a fluorophore) attached to a molecule that interacts with a specific target. rsc.org The ability to selectively introduce different functionalities onto the pyridine ring allows for the tailored synthesis of probes for a wide range of biological applications. nih.govqub.ac.uk
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 2155854-88-7 |
| Molecular Formula | C12H10FNO |
| Molecular Weight | 203.21 g/mol |
| SMILES Code | FC1C=CN=C(OCC2C=CC=CC=2)C=1 |
| Storage | 2-8°C |
This data is provided for informational purposes only. bldpharm.com
Q & A
Q. What are the common synthetic routes for 2-(Benzyloxy)-4-fluoropyridine?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Benzyloxy Introduction : Reacting 4-fluoropyridine derivatives with benzyl bromide or benzyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .
- Fluorine Retention : Ensure reaction conditions (e.g., temperature, catalyst) minimize defluorination, a common issue in fluoropyridine chemistry .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is used to isolate the product.
Q. How can researchers characterize the purity and structure of this compound?
Key analytical methods include:
Q. What are the key safety considerations when handling this compound in the lab?
- Toxicity : Limited data exist; assume acute toxicity and use PPE (gloves, goggles, lab coat) .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles or vapors.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Q. What are the typical applications of this compound in medicinal chemistry?
- Intermediate : Used to synthesize fluorinated pyridine derivatives for kinase inhibitors or receptor modulators .
- Bioisostere : The benzyloxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeting drugs .
Advanced Research Questions
Q. How can one optimize the regioselectivity in substitution reactions involving this compound?
- Directing Groups : The fluorine atom at position 4 directs electrophilic substitution to position 3 or 5. Use steric or electronic modifiers (e.g., Lewis acids) to control regiochemistry .
- Catalysis : Transition-metal catalysts (Pd, Cu) enable cross-coupling at specific sites. For example, Suzuki-Miyaura coupling at the brominated position in analogs .
Q. What strategies mitigate defluorination during catalytic hydrogenation of 4-fluoropyridine derivatives?
Q. How to resolve contradictory data in reaction outcomes when using different nucleophiles?
- Mechanistic Analysis : Perform kinetic studies (e.g., Hammett plots) to differentiate SNAr (nucleophilic aromatic substitution) vs. radical pathways.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SNAr, while protic solvents may induce side reactions .
- Analytical Cross-Check : Use LC-MS or GC-MS to detect unexpected byproducts (e.g., defluorinated or oxidized species) .
Q. What computational methods predict the reactivity of this compound in complex reaction environments?
- DFT Calculations : Model transition states for substitution reactions to predict regioselectivity and activation barriers .
- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) to guide pharmacophore design .
- MD Simulations : Study solvation effects and stability of intermediates in catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
